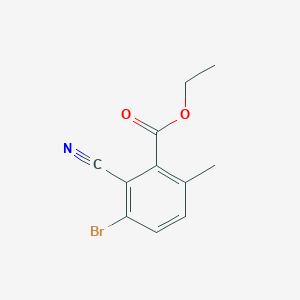

Ethyl 3-bromo-2-cyano-6-methylbenzoate

描述

属性

IUPAC Name |

ethyl 3-bromo-2-cyano-6-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-3-15-11(14)10-7(2)4-5-9(12)8(10)6-13/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXEUUENFMXQTPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1C#N)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Route Overview

The synthesis of Ethyl 3-bromo-2-cyano-6-methylbenzoate generally follows these key steps:

- Starting Material: 2-cyano-6-methylbenzoic acid or its derivatives.

- Bromination: Introduction of bromine at the 3-position via electrophilic aromatic substitution.

- Esterification: Conversion of the carboxylic acid group to the ethyl ester using ethanol and acid catalysis.

- Purification: Isolation and purification of the product by recrystallization or chromatography.

Bromination Step

- Reagents: Bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agent.

- Catalysts: Lewis acids such as iron (Fe) or aluminum chloride (AlCl₃) to facilitate electrophilic substitution.

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (CH₂Cl₂).

- Conditions: Typically carried out at controlled temperatures (around 60°C) to avoid polybromination.

Esterification Step

- Reagents: Ethanol (C₂H₅OH) as the alcohol source.

- Catalysts: Strong acids such as sulfuric acid (H₂SO₄) to catalyze the esterification.

- Conditions: Reflux conditions (80–120°C) for several hours to drive the reaction to completion.

- Alternative Methods: Use of acid chlorides or coupling agents may be employed but are less common for this compound.

Cyanation Considerations

- The cyano group is typically introduced prior to bromination or already present in the starting material (e.g., 2-cyano-6-methylbenzoic acid).

- Cyanation reactions involve nucleophilic substitution or Sandmeyer-type reactions depending on the synthetic route.

- Continuous Flow Synthesis: To enhance yield and reproducibility, continuous flow reactors are used for bromination and esterification steps, allowing precise control over reaction time, temperature, and reagent stoichiometry.

- Automation: Automated systems monitor and adjust reaction parameters to maintain consistent product quality.

- Purification: Industrial scale purification involves recrystallization from ethanol or chromatographic techniques to achieve high purity.

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination | Br₂ or NBS, Fe/AlCl₃, DMF | 50–60 | 2–4 | 70–85 | Controlled addition to avoid overbromination |

| Esterification | Ethanol, H₂SO₄ | 80–110 | 4–6 | 75–90 | Reflux under acidic conditions |

| Purification | Recrystallization (EtOH) or chromatography | Ambient | Variable | - | Ensures removal of impurities |

-

- ^1H NMR shows methyl protons at δ 2.3–2.5 ppm and aromatic protons at δ 7.0–8.0 ppm.

- ^13C NMR confirms the cyano carbon around δ 115–120 ppm and ester carbonyl carbon at δ 165–170 ppm.

Mass Spectrometry: Confirms molecular ion peak consistent with molecular weight (~266 g/mol).

X-ray Crystallography: Used to confirm substitution pattern and steric effects of methyl and bromine substituents.

- This compound shares synthetic strategies with methyl analogs such as mthis compound, differing mainly in the ester alkyl group.

- The presence of the cyano group increases electrophilicity, facilitating bromination at the 3-position.

- The methyl group at position 6 introduces steric hindrance, influencing regioselectivity during bromination.

The preparation of this compound is efficiently accomplished via bromination of 2-cyano-6-methylbenzoic acid followed by acid-catalyzed esterification with ethanol. Optimization of reaction conditions such as temperature, catalyst choice, and reaction time is critical to achieving high yields and purity. Industrial methods increasingly rely on continuous flow technology for scalability and consistency. Analytical techniques including NMR, MS, and crystallography are essential for confirming the structure and purity of the synthesized compound.

化学反应分析

Types of Reactions

Ethyl 3-bromo-2-cyano-6-methylbenzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Lithium aluminum hydride in anhydrous ether.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Formation of 3-azido-2-cyano-6-methylbenzoate or 3-thiocyanato-2-cyano-6-methylbenzoate.

Reduction: Formation of 3-amino-2-cyano-6-methylbenzoate.

Hydrolysis: Formation of 3-bromo-2-cyano-6-methylbenzoic acid.

科学研究应用

Ethyl 3-bromo-2-cyano-6-methylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of ethyl 3-bromo-2-cyano-6-methylbenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the bromine and cyano groups can enhance its binding affinity to certain molecular targets, thereby modulating their activity.

相似化合物的比较

Structural and Functional Group Analysis

The table below compares Ethyl 3-bromo-2-cyano-6-methylbenzoate with key analogs:

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Properties/Applications |

|---|---|---|---|

| This compound | 3-Br, 2-CN, 6-CH₃, ethyl ester | ~284.1 (calculated) | High polarity due to CN; potential bioactive agent |

| Ethyl 3-bromo-2-(bromomethyl)propionate [5] | 3-Br, 2-BrCH₂, ethyl ester | 259.9 | Reactive BrCH₂ group; used in alkylation reactions |

| Methyl 2-benzoylamino-3-oxobutanoate [3] | 2-Benzoylamino, 3-oxo, methyl ester | 235.2 | Precursor for enamine synthesis; mild hydrolysis |

| Ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate [7] | 3-Br, 2-BrCH₂, 6-OH, 4-OCH₃, ethyl ester | 422.0 | Polar substituents; potential pharmaceutical intermediate |

Key Observations :

- Solubility : The methyl and ethyl groups improve lipid solubility relative to hydroxyl- or methoxy-substituted analogs (e.g., [7]), which may impact bioavailability in biological systems .

- Synthetic Routes: The target compound’s synthesis likely diverges from methods used for methyl 2-benzoylamino-3-oxobutanoate (e.g., benzene/PTSA reflux ), as cyano groups often require milder conditions to prevent decomposition.

Stability and Challenges

- The cyano group’s stability under acidic or basic conditions contrasts with bromomethyl groups (e.g., [5, 7]), which are prone to hydrolysis. However, the methyl group at the 6-position may sterically protect the ester moiety, enhancing stability .

- Contradictions in synthetic methodologies (e.g., harsh conditions in [3] vs. inferred milder protocols for the target compound) highlight the need for optimization to improve yields and purity.

常见问题

Q. What are the optimal synthetic routes for Ethyl 3-bromo-2-cyano-6-methylbenzoate, and how can regioselectivity be controlled?

The synthesis typically involves bromination of a pre-functionalized benzoate ester. For example, bromination of ethyl 2-cyano-6-methylbenzoate using N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) achieves regioselectivity at the 3-position of the benzene ring . Reaction conditions (temperature, solvent polarity, and catalyst loading) must be tightly controlled to avoid competing bromination at other positions. Monitoring via TLC or HPLC during the reaction can help optimize yield and purity.

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the bromine, cyano, and methyl groups. For instance, the cyano group’s electron-withdrawing effect deshields adjacent protons, producing distinct splitting patterns .

- X-ray Crystallography : Resolves structural ambiguities (e.g., bromine positioning) and validates bond angles/distances. SHELX software is widely used for refinement .

- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, ester C=O at ~1700 cm⁻¹) .

Q. How can researchers mitigate hazards associated with handling this compound?

this compound may release toxic HCN or HBr under decomposition. Safety protocols include:

- Using fume hoods for synthesis and handling.

- Wearing nitrile gloves and eye protection to avoid skin/eye contact.

- Storing in airtight containers away from heat and moisture .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

The bromine atom at the 3-position is activated for Suzuki or Ullmann couplings due to the electron-withdrawing cyano group at the 2-position, which polarizes the C-Br bond. Computational studies (DFT) can predict reactivity by analyzing charge distribution and frontier molecular orbitals. For example, the cyano group lowers the LUMO energy, facilitating nucleophilic attack at the brominated carbon . Experimental validation via kinetic studies under varying catalytic conditions (e.g., Pd(0) vs. CuI) is recommended .

Q. What contradictions exist in reported crystallographic data for halogenated benzoate derivatives, and how can they be resolved?

Discrepancies often arise from disordered halogen positions or solvent inclusion in crystal lattices. For example, bromine atoms in similar compounds may exhibit positional disorder due to weak intermolecular interactions. To resolve this:

Q. How can mechanistic insights into the compound’s biological activity be gained using in-silico methods?

Molecular docking and MD simulations can predict interactions with biological targets (e.g., enzymes or receptors). For instance:

- Docking into the active site of cytochrome P450 enzymes reveals potential metabolic pathways.

- Free-energy perturbation (FEP) calculations quantify binding affinity changes when modifying substituents (e.g., replacing Br with Cl) .

- Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .

Q. What strategies improve yield in multi-step syntheses involving this compound?

- Continuous Flow Reactors : Enhance efficiency for bromination and esterification steps by maintaining precise temperature/pH control .

- Microwave-Assisted Synthesis : Reduces reaction time for steps requiring high activation energy (e.g., cyano group introduction) .

- Workup Optimization : Use liquid-liquid extraction with ethyl acetate/water to isolate intermediates, followed by column chromatography (silica gel, hexane/EtOAc gradient) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。